23-O-Acetyl shengmanol xyloside

GABAA receptor modulation Bioactivity-guided isolation Cycloartane glycoside

23-O-Acetylshengmanol 3-O-β-D-xylopyranoside (CAS 62498-88-8), often abbreviated as Ac-SM, is a naturally occurring 9,19-cyclolanostane triterpene glycoside. It is a well-characterized phytochemical constituent primarily isolated from plants within the *Actaea* (formerly *Cimicifuga*) genus, most notably black cohosh (*Actaea racemosa* L.).

Molecular Formula C37H58O10
Molecular Weight 662.8 g/mol
Cat. No. B12289234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name23-O-Acetyl shengmanol xyloside
Molecular FormulaC37H58O10
Molecular Weight662.8 g/mol
Structural Identifiers
SMILESCC(CC(C1C(O1)(C)C)OC(=O)C)C2C(=O)C(C3(C2(CCC45C3CCC6C4(C5)CCC(C6(C)C)OC7C(C(C(CO7)O)O)O)C)C)O
InChIInChI=1S/C37H58O10/c1-18(15-21(45-19(2)38)30-33(5,6)47-30)25-27(41)29(43)35(8)23-10-9-22-32(3,4)24(46-31-28(42)26(40)20(39)16-44-31)11-12-36(22)17-37(23,36)14-13-34(25,35)7/h18,20-26,28-31,39-40,42-43H,9-17H2,1-8H3
InChIKeyIHEJMZHKJYHVFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

23-O-Acetyl Shengmanol Xyloside: Chemical Identity and Research-Grade Procurement


23-O-Acetylshengmanol 3-O-β-D-xylopyranoside (CAS 62498-88-8), often abbreviated as Ac-SM, is a naturally occurring 9,19-cyclolanostane triterpene glycoside . It is a well-characterized phytochemical constituent primarily isolated from plants within the *Actaea* (formerly *Cimicifuga*) genus, most notably black cohosh (*Actaea racemosa* L.) [1]. As a specific cycloartane derivative, its structure comprises a shengmanol aglycone backbone acetylated at the 23-position and linked to a β-D-xylopyranosyl sugar moiety at the 3-position. This compound is recognized as a key biogenetic intermediate in its source plants, serving as a chemical precursor for a variety of other bioactive triterpene glycosides found in the same botanical matrix [2]. For research and industrial applications, this compound is procured as a discrete, analytically characterized molecule, distinct from the complex, variable mixtures found in crude plant extracts.

Why Generic Black Cohosh Extracts Cannot Substitute for Purified 23-O-Acetyl Shengmanol Xyloside


The fundamental limitation of using generic *Actaea racemosa* (black cohosh) extracts as a substitute for purified 23-O-acetylshengmanol xyloside (Ac-SM) lies in the inherent and significant batch-to-batch variability in phytochemical composition [1]. Ac-SM is not a major constituent in terms of absolute abundance; it is a key but minor biogenetic precursor that can be readily transformed into other glycosides during plant processing, extraction, or storage [2]. Consequently, the concentration of Ac-SM in a given extract is undefined and can range from trace amounts to near absence. This compositional uncertainty precludes the achievement of reproducible, dose-dependent pharmacological effects that are uniquely associated with this molecule. As demonstrated by bioactivity-guided fractionation studies, the potent GABAA receptor modulation is a property of this specific purified compound, not a generic effect of the crude mixture, making the purified molecule the only reliable starting material for mechanism-of-action studies and assay development .

Quantitative Comparative Evidence: Differentiating 23-O-Acetyl Shengmanol Xyloside from its Closest Analogs


GABAA Receptor Potentiation: Head-to-Head Comparison of Igaba Enhancement vs. In-Class Triterpene Glycosides

In a bioactivity-guided isolation from Actaea racemosa, 23-O-Acetylshengmanol xyloside (Ac-SM) demonstrated markedly superior efficacy in enhancing GABA-induced chloride currents (IGABA) through α1β2γ2S GABAA receptors compared to several co-occurring triterpene glycosides. At an equimolar concentration of 100 µM, Ac-SM enhanced IGABA by 1692 ± 201%, a potency significantly greater than that of actein (256 ± 40% to 378 ± 64%), cimigenol-3-O-β-D-xylopyranoside, and 25-O-acetylcimigenol-3-O-α-L-arabinopyranoside in the same assay .

GABAA receptor modulation Bioactivity-guided isolation Cycloartane glycoside Anxiolytic screening

Pharmacological Profile Differentiation: Non-Pure Allosteric Modulation and Subunit Selectivity

A detailed electrophysiological characterization revealed that 23-O-Acetylshengmanol xyloside (Ac-SM) possesses a pharmacological profile that distinguishes it from a pure allosteric GABAA receptor modulator. Ac-SM shifted the GABA concentration-response curve toward higher GABA sensitivity by about 3-fold and significantly increased the maximal GABA response by 44 ± 13% [1]. This is a departure from the typical behavior of benzodiazepine-site agonists, which generally do not increase the maximal GABA response. Furthermore, Ac-SM displayed a mild α-subunit selectivity, with the highest efficacy observed at α2β2γ2S (Emax = 1454 ± 97%) and α5β2γ2S (Emax = 1408 ± 87%) receptors, compared to α1β2γ2S (Emax = 1187 ± 166%) and α4β2γ2S (Emax = 752 ± 53%) [1].

GABAA receptor Allosteric modulation Subunit selectivity Xenopus oocyte electrophysiology

In Vivo Sedative and Anxiolytic Efficacy at Low Milligrams per Kilogram Doses

In vivo studies in mice have established a clear dose-response relationship for the sedative and anxiolytic effects of intraperitoneally administered 23-O-Acetylshengmanol xyloside (Ac-SM). The compound significantly reduced anxiety-related behavior in the elevated plus maze test at a low dose of 0.6 mg/kg. More pronounced sedative effects, as measured by a reduction in total ambulation in the open field test, were observed at doses ≥6 mg/kg [1]. These behavioral data provide a direct link between the in vitro GABAA receptor modulation and a quantifiable in vivo pharmacological outcome.

In vivo pharmacology Behavioral neuroscience Sedation Anxiolysis Mouse model

Cytotoxicity Profile in Gastric Cancer Cell Lines: Comparative Activity Assessment

In a study evaluating the gastric protective effects of Cimicifuga heracleifolia constituents, 23-O-Acetylshengmanol-3-xyloside was tested alongside other compounds for cytotoxicity against gastric cancer cell lines. The compound demonstrated cytotoxic activity against both SNU638 and AGS gastric cancer cells [1]. While quantitative IC50 values were not provided in the abstract for this specific compound, the data position it as one of the active cytotoxic constituents within the extract, alongside 24-epi-7,8-didehydrocimigenol-3-xyloside. This contrasts with other tested compounds like ferulic and caffeic acid, which showed potent radical scavenging activity but not cytotoxicity [1].

Cytotoxicity Gastric cancer Anticancer screening Natural product

Biogenetic Key Role and Chemical Instability vs. Stable, Isolated Form for Research

Phytochemical studies have identified 23-O-Acetylshengmanol xyloside (Ac-SM) as a chemically unstable, biogenetically key compound in *Cimicifuga* species, serving as a direct precursor to other major glycosides like cimigenol xyloside [1]. Its inherent instability in the plant matrix and during extraction leads to low and variable concentrations in crude plant material [2]. Therefore, the procurement of the isolated, analytically pure compound provides a unique and stable research material that is not attainable from botanical sources. The availability of a discrete, high-purity standard (e.g., >98% by HPLC) is critical for reproducible analytical method development, such as HPLC quantification in plant extracts, and for unambiguous pharmacological studies.

Phytochemistry Biogenesis Analytical standard Stability

High-Impact Application Scenarios for 23-O-Acetyl Shengmanol Xyloside in Research and Development


CNS Drug Discovery: A High-Efficacy Positive Control for GABAA Receptor Screening

Given its exceptionally high potentiation of GABAA receptors (1692% at 100 µM) and its unique pharmacological profile, 23-O-Acetylshengmanol xyloside serves as an ideal positive control compound in high-throughput and electrophysiological screens designed to identify novel GABAA receptor modulators. Its ability to increase the maximal GABA response by 44% and shift GABA sensitivity by ~3-fold provides a distinct fingerprint that can be used to differentiate the mechanisms of new chemical entities from classical benzodiazepines [1]. Researchers investigating anxiety, sleep, or epilepsy can use this compound as a reference standard to benchmark the efficacy and potency of their lead candidates.

Neuroscience Research: Chemical Probe for Studying α2/α5-Containing GABAA Receptors

The mild selectivity of Ac-SM for GABAA receptors containing α2 (Emax = 1454%) and α5 (Emax = 1408%) subunits over those containing α4 (Emax = 752%) subunits makes it a valuable chemical probe for functional studies [1]. While not as selective as some synthetic ligands, its natural product origin and unique profile allow for the exploration of the physiological and pharmacological roles of α2- and α5-containing receptors in various brain regions. This is particularly relevant for dissecting the mechanisms underlying anxiolysis (often linked to α2/α3) and cognition (often linked to α5).

Phytochemical Standardization: An Analytical Marker for Unstable Precursors in Black Cohosh

Due to its role as a biogenetically key but chemically unstable compound in *Actaea racemosa*, the pure 23-O-Acetylshengmanol xyloside standard is an essential tool for developing advanced analytical methods [2]. It can be used as a reference marker in HPLC or LC-MS methods to monitor the degradation or transformation of labile glycosides during the manufacturing and storage of black cohosh-based dietary supplements or phytopharmaceuticals. This application addresses a critical quality control challenge, ensuring product consistency and stability by tracking a sensitive indicator compound rather than just stable end-products like cimigenol xyloside [3].

Oncology Research: Investigating the Structural Determinants of Cytotoxicity in Cycloartane Triterpenoids

The demonstrated cytotoxic activity of 23-O-Acetylshengmanol xyloside against gastric cancer cell lines (SNU638 and AGS) positions it as a starting point for structure-activity relationship (SAR) studies focused on anticancer activity [4]. By comparing its activity and structural features with those of closely related cycloartane glycosides (e.g., 24-epi-7,8-didehydrocimigenol-3-xyloside, cimigenol derivatives), researchers can systematically investigate the impact of acetylation patterns, sugar moieties, and epoxy ring configurations on cytotoxicity. This can guide the semi-synthetic modification of the natural scaffold to develop more potent and selective anticancer leads.

Technical Documentation Hub

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